Lauroyl coenzyme A

Description

Structural Characterization of Lauroyl Coenzyme A

Chemical Composition and Molecular Architecture

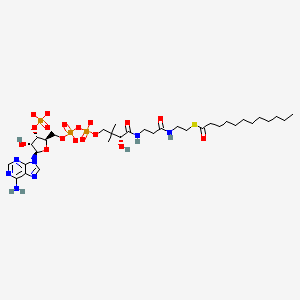

This compound exhibits a sophisticated molecular structure characterized by its substantial size and complex chemical composition. The compound possesses a molecular formula of C33H58N7O17P3S with an average molecular weight of 949.8 grams per mole, establishing it as a relatively large biomolecule within the cellular metabolic network. The molecular architecture consists of two primary structural domains: the lauroyl (dodecanoyl) fatty acid component and the coenzyme A nucleotide cofactor, which are covalently linked through a high-energy thioester bond that serves as the critical reactive center of the molecule.

The coenzyme A portion of the molecule contains multiple functional groups that contribute to its overall structural complexity and biological activity. This includes an adenosine nucleotide base, a ribose sugar unit, and a complex phosphate-containing chain that terminates in a reactive sulfur atom. The phosphate groups within the molecule exist in various ionization states under physiological conditions, with the predominant form at physiological pH being the tetraanionic lauroyl-coenzyme A(4-) species, which carries a net negative charge of minus four due to deprotonation of the phosphate and diphosphate functional groups.

The structural organization of this compound demonstrates remarkable chemical diversity within a single molecule, combining lipophilic and hydrophilic regions that enable its function as an amphiphilic metabolic intermediate. The twelve-carbon fatty acid chain provides hydrophobic character, while the coenzyme A moiety contributes significant hydrophilic properties through its multiple hydroxyl groups, phosphate residues, and nitrogenous base components. This dual nature allows the molecule to interact effectively with both membrane-associated and aqueous-phase enzymatic systems throughout cellular metabolism.

Atomic Configuration and Bonding Patterns

The atomic configuration of this compound reveals intricate bonding patterns that determine its chemical reactivity and biological function. The central thioester linkage represents the most chemically significant bond within the molecule, formed through the condensation of the carboxyl group of lauric (dodecanoic) acid with the sulfhydryl group of coenzyme A. This thioester bond exhibits a standard free energy of hydrolysis of approximately negative 7.5 kilocalories per mole, classifying it as a high-energy bond comparable to the terminal phosphoanhydride bonds found in adenosine triphosphate.

The coenzyme A portion displays complex phosphate ester linkages that create a highly charged molecular region under physiological conditions. The adenosine component contains standard purine base-sugar glycosidic bonding, while the ribose sugar unit features phosphodiester connections that link to the extended phosphopantetheine arm. The phosphopantetheine chain itself contains amide bonds connecting the beta-alanine and cysteamine components, with the terminal cysteine residue providing the reactive sulfur atom for thioester formation.

The fatty acid component demonstrates standard alkyl chain bonding with methylene units connected through single carbon-carbon bonds, terminating in the carbonyl group that participates in thioester formation. The InChI structural representation reveals the complete atomic connectivity: InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40. This comprehensive atomic mapping demonstrates the molecule's substantial complexity and the precise spatial arrangement required for proper biochemical function.

| Structural Component | Molecular Formula | Key Bonding Features |

|---|---|---|

| Lauroyl fatty acid chain | C12H23O | Saturated alkyl chain with terminal carbonyl |

| Coenzyme A nucleotide | C21H35N7O16P3S | Adenosine, ribose, phosphates, pantetheine |

| Thioester linkage | -CO-S- | High-energy bond (ΔG°' = -7.5 kcal/mol) |

| Complete molecule | C33H58N7O17P3S | Combined lipophilic-hydrophilic structure |

Stereochemical Properties and Isomeric Forms

The stereochemical characteristics of this compound reflect the inherent chirality present within the coenzyme A cofactor component, while the lauroyl chain itself remains achiral due to its saturated linear structure. The molecule contains multiple defined stereocenters located exclusively within the coenzyme A portion, specifically within the ribose sugar unit and the pantothenic acid-derived region. The stereochemical configuration follows the natural L-configuration of the ribose sugar and the R-configuration of the pantothenic acid component, consistent with the biosynthetic origins of coenzyme A from these naturally occurring precursors.

The InChI key YMCXGHLSVALICC-GMHMEAMDSA-N specifically identifies the unique stereochemical arrangement of this compound, with the suffix indicating the defined stereochemical configuration at each chiral center. The stereochemical notation reveals five defined stereocenters within the complete molecular structure, all of which maintain fixed configurations that are essential for proper enzyme recognition and catalytic activity. These stereocenters are designated with the following absolute configurations: (2R,3S,4R,5R) for the ribose ring system and (3R) for the pantothenic acid-derived center.

The stereochemical properties significantly influence the molecule's interaction with enzymatic systems, particularly those involved in fatty acid metabolism and coenzyme A-dependent reactions. The fixed stereochemical configuration ensures specific binding orientations within enzyme active sites and prevents the formation of inactive isomeric forms that could interfere with normal metabolic processes. The absence of geometric isomerism in the fatty acid chain, due to its fully saturated nature, eliminates potential complications from cis-trans isomerization that might occur with unsaturated fatty acyl-coenzyme A derivatives.

| Stereochemical Feature | Configuration | Biological Significance |

|---|---|---|

| Ribose C2' | R | Essential for adenosine recognition |

| Ribose C3' | S | Required for phosphate positioning |

| Ribose C4' | R | Critical for glycosidic bond stability |

| Ribose C5' | R | Necessary for diphosphate attachment |

| Pantothenic acid C3 | R | Required for enzyme active site binding |

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound demonstrates the complex interplay between its various molecular components and their individual contributions to overall molecular stability. The thioester bond represents the most thermodynamically reactive component, with its high-energy character providing the driving force for numerous metabolic reactions while simultaneously creating a point of molecular instability under certain conditions. The standard free energy of thioester hydrolysis approaches negative 40 kilojoules per mole, indicating substantial thermodynamic favorability for hydrolytic cleavage reactions that can occur spontaneously under appropriate conditions.

Conformational dynamics studies reveal significant flexibility within the coenzyme A portion of the molecule, particularly in regions distant from the adenosine nucleotide base. Molecular dynamics simulations and crystallographic analyses demonstrate that the pantetheine arm exhibits considerable conformational mobility, allowing the molecule to adopt multiple spatial arrangements that facilitate binding to diverse enzymatic systems. This conformational flexibility proves essential for the molecule's function as a universal acyl group carrier, enabling it to accommodate the structural requirements of numerous different enzyme active sites.

The overall molecular stability depends heavily on environmental conditions, including temperature, pH, and the presence of divalent metal ions that can coordinate with the phosphate groups. Under physiological conditions, this compound demonstrates reasonable stability in aqueous solution, though prolonged exposure to elevated temperatures or extreme pH conditions can lead to spontaneous hydrolysis of the thioester bond. The molecule's stability profile suggests careful regulatory mechanisms exist within cells to maintain appropriate concentrations while preventing excessive accumulation that might lead to non-specific acylation reactions.

Recent computational studies examining conformational dynamics have revealed that this compound can sample multiple low-energy conformational states, with transitions between these states occurring on timescales ranging from nanoseconds to microseconds. These conformational changes appear to be correlated with the molecule's binding interactions with various proteins and enzymes, suggesting that conformational selection mechanisms may play important roles in determining the specificity and efficiency of this compound-dependent biochemical processes.

| Thermodynamic Parameter | Value | Measurement Conditions |

|---|---|---|

| Thioester hydrolysis ΔG°' | -31.4 kJ/mol | Standard biochemical conditions |

| Molecular weight | 949.8 g/mol | Average mass calculation |

| Net charge at pH 7.3 | -4 | Physiological pH conditions |

| Conformational flexibility | High | Pantetheine arm region |

| Thermal stability | Moderate | Temperature-dependent thioester stability |

Structure

2D Structure

Properties

Molecular Formula |

C33H54N7O17P3S-4 |

|---|---|

Molecular Weight |

945.8 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/p-4/t22-,26-,27-,28+,32-/m1/s1 |

InChI Key |

YMCXGHLSVALICC-GMHMEAMDSA-J |

Isomeric SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

Lauroyl coenzyme A is extensively used in biochemical research to study fatty acid metabolism and enzyme activity. Its applications include:

1.1 Substrate for Enzymatic Reactions

- This compound serves as a substrate for enzymes involved in the β-oxidation pathway, enabling researchers to assess enzyme activity and regulation . This is crucial for understanding metabolic disorders related to fatty acid oxidation.

1.2 Chain Length Specificity Studies

- The specific chain length of this compound (12 carbons) allows researchers to investigate how enzymes discriminate between different fatty acids based on their size . This knowledge is fundamental in elucidating mechanisms of fatty acid metabolism and storage.

1.3 Influence on Cellular Processes

- Studies have shown that this compound can affect gene expression, protein activity, and cell death . By examining these effects, researchers gain insights into signaling pathways and potential therapeutic targets for metabolic diseases.

Clinical Research Applications

This compound's role in human health is significant, particularly concerning metabolic disorders:

2.1 Metabolic Disorder Studies

- Abnormalities in fatty acid metabolism are implicated in conditions such as obesity and fatty liver disease. This compound is utilized to explore these pathways, providing insights into disease mechanisms and potential interventions .

2.2 Therapeutic Development

- Understanding the pathways involving this compound may lead to the development of therapeutic strategies targeting specific steps in fatty acid metabolism . This could be particularly beneficial for conditions associated with impaired lipid metabolism.

Experimental Techniques

This compound is employed in various experimental techniques aimed at elucidating metabolic functions:

3.1 Fluorometric Assays

- A sensitive fluorometric method has been developed to quantify this compound-dependent production of hydrogen peroxide, facilitating the study of peroxisomal fatty acyl-CoA oxidase activity . This method enhances the understanding of regulatory mechanisms in beta-oxidation.

3.2 Biosensors for Coenzyme A Measurement

- Innovative biosensors have been developed to measure coenzyme A levels in living cells, providing insights into its biosynthesis and transport mechanisms . These tools can be instrumental in studying this compound's role within cellular contexts.

Case Studies

Several case studies highlight the practical applications of this compound:

5.1 Study on Fatty Acid Oxidation

- Research demonstrated that intact liver mitochondria could rapidly oxidize this compound, indicating its importance as a substrate for mitochondrial β-oxidation . This study underscores its relevance in energy production and metabolic regulation.

5.2 Investigation of Enzyme Activity

Q & A

Q. How can Lauroyl Coenzyme A (Lau-CoA) be reliably quantified in biological samples?

Lau-CoA quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. Key parameters include ion-pairing reagents (e.g., tributylamine) in mobile phases to enhance retention of the polar molecule, and calibration with isotopically labeled standards (e.g., [1-¹⁴C]-Lau-CoA) to account for matrix effects . Validation requires assessing recovery rates (≥80%) and linearity (R² > 0.99) across physiological concentration ranges (0.1–50 µM). Common pitfalls include oxidation during sample preparation; thus, antioxidants like dithiothreitol (DTT) are critical .

Q. What protocols are recommended for synthesizing Lau-CoA analogs for metabolic studies?

Radiolabeled Lau-CoA (e.g., [¹⁴C]- or [³H]-isotopologs) is synthesized enzymatically using acyl-CoA synthetase with lauric acid and CoA, followed by purification via reverse-phase HPLC. Purity (>95%) is confirmed by UV absorption at 260 nm (characteristic of CoA’s adenine moiety) and radiochemical analysis . For stable isotope labeling (e.g., ¹³C), chemical synthesis via activated laurate (e.g., lauroyl chloride) coupled to CoA is preferred, requiring anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in Lau-CoA’s role in lipid metabolism be resolved across studies?

Contradictory findings (e.g., Lau-CoA as a substrate vs. inhibitor in β-oxidation) often arise from differences in experimental models (e.g., mitochondrial vs. peroxisomal assays). To address this:

- Standardize substrate concentrations : Use kinetic parameters (Km for Lau-CoA ≈ 2–5 µM in mitochondrial assays) to avoid saturation artifacts .

- Control compartmentalization : Isolate subcellular fractions (mitochondria, ER) to clarify context-specific roles .

- Validate with genetic knockouts : Compare wild-type vs. ACSL1-deficient models to isolate Lau-CoA metabolic pathways .

Q. What experimental designs optimize isotope tracing studies using [¹⁴C]-Lau-CoA?

Pulse-chase experiments require:

- Pre-equilibration : Incubate cells with unlabeled Lau-CoA (30 min) to stabilize pools before introducing radiolabeled tracer.

- Time-course sampling : Collect at 0, 5, 15, 30, and 60 min to capture turnover rates in lipid classes (e.g., triglycerides, phospholipids).

- Quenching : Rapidly freeze samples in liquid N₂ to halt enzymatic activity. Data normalization to total protein or DNA content reduces batch variability .

Q. How should researchers address variability in Lau-CoA stability during in vitro assays?

Lau-CoA degradation (hydrolysis or oxidation) is minimized by:

- Buffer composition : Use 50 mM Tris-HCl (pH 8.0) with 1 mM EDTA and 5 mM DTT.

- Temperature control : Store aliquots at −80°C; avoid freeze-thaw cycles.

- Activity validation : Pre-test enzyme activity (e.g., acyltransferase assays) with fresh vs. aged Lau-CoA to establish stability thresholds (<10% degradation over 24 h at 4°C) .

Methodological Challenges & Solutions

Q. What analytical approaches distinguish Lau-CoA from structurally similar acyl-CoAs (e.g., myristoyl-CoA)?

High-resolution MS (HR-MS) with exact mass measurement (e.g., Q-TOF instruments) differentiates Lau-CoA (C33H58N7O17P3S, m/z 950.84) from myristoyl-CoA (Δm/z +14.02). Alternatively, tandem MS (MS/MS) identifies fragment ions like m/z 428 (adenosine diphosphate moiety) and m/z 261 (pantetheine group) .

Q. How can researchers validate Lau-CoA’s interaction with putative binding proteins (e.g., FAM34A)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic data (KD, kon/koff). For FAM34A, immobilize the protein on a CM5 chip and titrate Lau-CoA (0.5–50 µM). Correct for nonspecific binding by subtracting signals from CoA-only controls .

Data Interpretation Guidelines

Q. How should unexpected Lau-CoA accumulation in lipidomic studies be interpreted?

- Check enzyme inhibition : Measure activity of CPT1 (carnitine palmitoyltransferase 1), which transports Lau-CoA into mitochondria. Reduced CPT1 activity elevates cytosolic Lau-CoA .

- Assess feedback regulation : High Lau-CoA may downregulate ACSL1 (acyl-CoA synthetase long-chain 1) via allosteric mechanisms .

- Cross-validate with transcriptomics : Correlate with PPARα pathway activation, which upregulates β-oxidation genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.